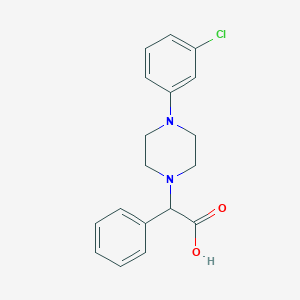

2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid

Description

Properties

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c19-15-7-4-8-16(13-15)20-9-11-21(12-10-20)17(18(22)23)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVACLNPKCAHZMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid typically involves the reaction of 3-chlorophenylpiperazine with phenylacetic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the Mannich reaction is a common method used to incorporate the piperazine ring into biologically active compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure:

- IUPAC Name: 2-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenylacetic acid

- Molecular Formula: C18H19ClN2O2

- Canonical SMILES: C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=CC=C3)C(=O)O

Synthesis:

The synthesis of this compound typically involves the reaction of 3-chlorophenylpiperazine with phenylacetic acid. This process may utilize various synthetic methods such as:

- Mannich Reaction: A common method for incorporating the piperazine moiety into biologically active compounds.

- Catalysts and Solvents: Specific conditions are required to optimize yield and purity during synthesis, which includes purification steps like crystallization.

Biological Research Applications

The compound has been studied for its potential biological activities, particularly in the following areas:

Antibacterial and Antifungal Properties

Research indicates that derivatives of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid exhibit significant antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The structure's ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents .

Cancer Research

Studies have evaluated the cytotoxic effects of this compound on cancer cell lines, including colon cancer (HT-29) and lung cancer (A549). The MTT colorimetric assay has been employed to assess cell viability post-treatment, indicating potential therapeutic effects in oncology .

Pharmacological Mechanisms

The compound's mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The piperazine ring enhances pharmacokinetic properties, potentially improving efficacy and stability in therapeutic contexts.

Case Studies and Findings

Several studies have documented the applications and effects of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives showed strong activity against specific bacterial strains, suggesting their potential as lead compounds for antibiotic development .

- Cytotoxicity Evaluation : Research involving cytotoxicity assays highlighted that certain derivatives effectively inhibited cancer cell proliferation while maintaining low toxicity to normal cells .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in various metabolic pathways, indicating its potential role in treating metabolic disorders .

Mechanism of Action

The mechanism of action of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can modulate the pharmacokinetic properties of the drug, enhancing its efficacy and stability. The compound may interact with enzymes, receptors, or other proteins to exert its effects .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-(4-Bromophenyl)piperazin-1-yl)-2-phenylacetic acid

- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-phenylacetic acid

Uniqueness

2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical and biological properties. This structural difference can result in variations in activity, potency, and selectivity compared to similar compounds .

Biological Activity

2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered interest in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorophenylpiperazine with phenylacetic acid. The reaction conditions often require specific catalysts and solvents to optimize yield and purity. The presence of the 3-chlorophenyl group is significant as it influences both the chemical and biological properties of the compound.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The piperazine ring enhances pharmacokinetic properties, potentially increasing efficacy and stability. Mechanistically, it may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, a study evaluating various synthesized compounds demonstrated that some exhibited comparable activity to standard antibiotics like ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity (MIC) | Standard Comparison |

|---|---|---|

| This compound | X µg/mL | Comparable to ciprofloxacin |

| Compound A | Y µg/mL | Less effective than fluconazole |

| Compound B | Z µg/mL | More effective than standard |

Note: Specific MIC values for this compound were not provided in the sources.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, a recent study utilized the MTT assay to evaluate cytotoxicity against colon cancer (HT-29) and lung cancer (A549) cell lines. The results indicated that while some derivatives showed promising anticancer activity, they were generally less active than standard chemotherapeutics such as 5-fluorouracil .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Standard Comparison |

|---|---|---|---|

| This compound | HT-29 | A µM | Less active than 5-FU |

| Compound C | A549 | B µM | Comparable to standard |

Case Studies

A notable case study involved the synthesis and evaluation of piperazine derivatives for their antimicrobial and anticancer activities. The study highlighted that certain modifications in the chemical structure could significantly enhance biological activity. Specifically, compounds with halogen substitutions demonstrated improved potency against various microbial strains and cancer cell lines .

Q & A

Q. Table: Key Analytical Parameters

| Technique | Column/Probe | Mobile Phase/Parameters | Critical Peaks |

|---|---|---|---|

| HPLC | C18 | 70:30 ACN:H₂O + 0.1% TFA | Retention time: 8.2 min |

| NMR | DMSO-d6 | 400 MHz, 25°C | δ 3.2–3.8 ppm (piperazine CH₂) |

Advanced: How can researchers optimize the reaction pathway to minimize by-products during the coupling of the piperazine and phenylacetic acid moieties?

Methodological Answer:

- Computational Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify competing pathways. ICReDD’s approach integrates computational screening to predict optimal solvent/base combinations, reducing trial-and-error experiments .

- Design of Experiments (DoE) : Apply fractional factorial designs to test variables (e.g., temperature, stoichiometry). For example, a 2^3 factorial design can isolate interactions between solvent polarity, base strength, and reaction time .

Case Study :

A study on analogous piperazine derivatives achieved 85% yield by:

- Using DMF as solvent (polar aprotic).

- Maintaining 1:1.2 molar ratio (piperazine:activated acid).

- Introducing microwave-assisted synthesis (100°C, 30 min) to suppress hydrolysis by-products .

Advanced: How to address discrepancies in reported receptor binding affinities across studies targeting serotonin or dopamine receptors?

Methodological Answer:

- Receptor Binding Assay Standardization :

- Data Reconciliation : Apply multivariate regression to identify confounding factors (e.g., protein concentration, ligand purity). For example, IC₅₀ variations may arise from differences in membrane protein content (e.g., 0.5 mg vs. 1.0 mg/mL) .

Q. Table: Example Binding Affinity Variability

| Study | Receptor | IC₅₀ (nM) | Key Variable |

|---|---|---|---|

| A | 5-HT1A | 120 ± 15 | 0.5 mg protein/mL |

| B | 5-HT1A | 85 ± 10 | 1.0 mg protein/mL |

Advanced: What strategies resolve contradictions in solubility data between computational predictions and experimental measurements?

Methodological Answer:

- In Silico-Experimental Feedback :

- Use COSMO-RS or Abraham solvation models to predict solubility in solvents (e.g., DMSO, ethanol).

- Validate experimentally via nephelometry or UV-Vis spectroscopy.

- Example : A predicted solubility of 12 mg/mL in ethanol (computational) vs. observed 8 mg/mL (experimental) may arise from polymorphic forms. XRPD can identify crystalline vs. amorphous states .

Mitigation Strategy:

- Pre-screen solvents using Hansen solubility parameters (δD, δP, δH) to align predictions with experimental conditions .

Basic: What are the stability profiles of this compound under varying storage conditions, and how should degradation products be monitored?

Methodological Answer:

- Accelerated Stability Testing :

- Degradation Pathways :

- Hydrolysis of the amide bond in acidic conditions (pH < 3).

- Photooxidation of the chlorophenyl group under UV light (use amber vials for storage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.